Lipophilicity (logP) Across the 4-Alkyl-2-aminopyridine Series: Implications for Membrane Permeability and Target Engagement
The calculated logP of 4-propylpyridin-2-amine (2.1975) is substantially higher than that of 4-methylpyridin-2-amine (0.56–1.55) and 4-ethylpyridin-2-amine (1.81), representing a logP increase of approximately 0.4–1.6 units over the shorter-chain analogs [1]. This elevated lipophilicity is expected to enhance passive membrane permeability while remaining within the drug-like logP range (1–3) recommended for oral bioavailability [2].
| Evidence Dimension | Calculated octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.1975 (Molbase); logP = 1.6163 (ChemScene computational) |
| Comparator Or Baseline | 4-Methylpyridin-2-amine: logP = 0.56–1.55 (ChemicalBook); 4-Ethylpyridin-2-amine: logP = 1.8074 (Chem960) |
| Quantified Difference | ΔlogP ≈ +0.4 to +1.6 vs. 4-methyl; ΔlogP ≈ +0.4 vs. 4-ethyl |
| Conditions | Computed logP values from multiple sources using standard prediction algorithms (XlogP, ALogP) |
Why This Matters
Procurement of 4-propylpyridin-2-amine over the methyl or ethyl analog is justified when a lead-optimisation program requires higher lipophilicity for improved cell permeability without exceeding drug-like logP thresholds.
- [1] Molbase. 2-Pyridinamine, 4-propyl- (CAS 61702-15-6) – Physicochemical Properties. Molbase. Available at: https://qiye.molbase.cn/d313818/20071176-75921421/; ChemScene. 4-Propylpyridin-2-amine – Computational Chemistry Data. ChemScene. Available at: https://www.chemscene.com; ChemicalBook. 4-Methyl-2-pyridylamine LogP. ChemicalBook. Available at: https://www.chemicalbook.com/ChemicalProductProperty_DE_CB9854129.htm; Chem960. 4-Ethylpyridin-2-amine LogP. Available at: https://www.chem960.com/en/compound/33252-32-3 View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
